2-Azido-4-fluoro-1-methylbenzene
Description
Properties
IUPAC Name |
2-azido-4-fluoro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPNEXKKTWRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-fluoro-1-methylbenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotransfer reaction, where a diazonium salt is converted to an azide using sodium azide under mild conditions. Another approach involves the nucleophilic substitution of a halogenated precursor with sodium azide.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotransfer reactions or nucleophilic substitution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like acetonitrile.
Reduction: Hydrogen gas, palladium catalysts, lithium aluminum hydride, and solvents like ether or THF.
Major Products Formed
Substitution: Amines, thiols, and other nucleophile-substituted derivatives.
Cycloaddition: Triazoles and related heterocycles.
Reduction: Amines and related reduced products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Azido-4-fluoro-1-methylbenzene has been investigated for its potential as an anticancer agent. The azide functional group allows for bioorthogonal reactions, which can be utilized to selectively target cancer cells. For instance, studies have shown that compounds with azide groups can be conjugated with cytotoxic agents to enhance their selectivity towards tumor cells, minimizing damage to healthy tissues .
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its reactivity allows it to participate in click chemistry reactions, leading to the formation of triazoles and other heterocycles that exhibit biological activity. This has implications in developing new pharmaceuticals targeting a range of diseases .
Chemical Biology
Nucleic Acid Modification
In chemical biology, this compound has been used to synthesize modified nucleosides. These modified nucleosides can incorporate into RNA and DNA, providing tools for studying gene expression and function. The ability to introduce azide groups into nucleic acids facilitates the development of novel probes for imaging and tracking biological processes in live cells .
Bioconjugation Techniques
The azide moiety allows for bioconjugation through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is widely employed for labeling biomolecules, which is crucial for understanding protein interactions and cellular pathways. Studies have demonstrated the successful conjugation of 2-azido compounds with proteins and peptides, enhancing their functionality in therapeutic applications .
Material Science
Synthesis of Functional Polymers
In material science, this compound is utilized in the synthesis of functional polymers. The azide group enables the incorporation of this compound into polymer backbones through radical polymerization techniques. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for applications in coatings and composites .
Fluorinated Materials
The presence of fluorine in the compound contributes to its hydrophobic properties, making it valuable in developing fluorinated materials with specific surface characteristics. These materials are often used in applications requiring low surface energy or enhanced chemical resistance .
Data Tables
Case Studies
Case Study 1: Anticancer Applications
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various derivatives of 2-azido compounds and assessed their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting potential therapeutic applications .
Case Study 2: Bioconjugation Techniques
A research article highlighted the use of this compound in bioconjugation reactions with peptides. The study demonstrated that the resulting conjugates maintained biological activity while allowing for easy tracking within cellular environments using fluorescence techniques .
Mechanism of Action
The mechanism of action of 2-Azido-4-fluoro-1-methylbenzene in chemical reactions involves the reactivity of the azido group. The azido group can act as a nucleophile or participate in cycloaddition reactions, forming stable triazole rings. The fluorine atom and methyl group on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-Azido-4-fluoro-1-methylbenzene include halogenated and trifluoromethyl-substituted azido-benzene derivatives. Below is a comparative analysis based on molecular structure, substituent effects, and physicochemical properties.
Structural and Molecular Comparison
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs):
- The -F substituent in this compound moderately deactivates the benzene ring, directing electrophilic substitution to specific positions. In contrast, -CF₃ (in analogs from and ) is a stronger EWG, significantly reducing electron density and stabilizing the azido group against thermal decomposition.
- -Cl and -Br (in analogs) further enhance stability but increase molecular weight and steric hindrance.
- Electron-Donating Groups (EDGs): The -CH₃ group in the target compound donates electrons via hyperconjugation, slightly counteracting the deactivation by -F. This balance may enhance solubility in nonpolar solvents compared to analogs with only EWGs.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (151.14 g/mol) is lighter and less polar than analogs with -CF₃ or -Br substituents (e.g., 265.92 g/mol for the bromo-trifluoromethyl derivative ).
Thermal Stability:
- Azido groups are inherently thermally labile. Compounds with -CF₃ (e.g., ) may exhibit greater stability due to electron withdrawal, delaying exothermic decomposition.
Biological Activity
2-Azido-4-fluoro-1-methylbenzene, a compound with significant potential in various fields, particularly in medicinal chemistry and chemical biology, has garnered attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula: C7H6F N3
- Molecular Weight: 167.14 g/mol
The presence of the azido group (-N₃) and the fluoro group (-F) contributes to its reactivity and potential applications in synthetic chemistry and biological systems.
The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, particularly in the formation of 1,2,3-triazoles. This reaction is facilitated by the azide functional group, which can undergo cycloaddition with alkynes under mild conditions. The resulting triazole derivatives often exhibit enhanced biological properties, making them valuable in drug development.
Antimicrobial Activity
Research indicates that compounds containing azido groups can exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.
Anticancer Potential
Studies have suggested that azide-containing compounds can affect cancer cell proliferation. The incorporation of this compound into larger molecular frameworks has shown potential in targeting specific cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.
Case Studies
- Synthesis and Evaluation of Triazole Derivatives : A study synthesized several triazole derivatives from this compound and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
- Antimicrobial Screening : In another study, derivatives were screened against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds derived from this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary
Q & A
Q. How can longitudinal studies address paradoxical findings in the biological activity of azide-functionalized compounds?
- Methodological Answer : Design multi-wave studies (e.g., 0, 7, 365 days) to track time-dependent effects. For example, initial pro-apoptotic activity may reverse due to metabolite accumulation. Use mixed-effects models to account for inter-subject variability and LC-MS/MS to correlate pharmacokinetics with observed outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
